molecular formula C15H16N2O4S2 B2954885 N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)thiophene-2-sulfonamide CAS No. 941872-38-4

N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)thiophene-2-sulfonamide

Cat. No. B2954885
CAS RN: 941872-38-4
M. Wt: 352.42
InChI Key: LJFXSVINCDVXDO-UHFFFAOYSA-N
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Description

“N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)thiophene-2-sulfonamide” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . This compound is part of the class of organic compounds known as phenylpyrrolidines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyrrolidine ring .


Synthesis Analysis

The synthesis of compounds with a pyrrolidine ring can be achieved through various strategies . One approach involves ring construction from different cyclic or acyclic precursors, while another involves the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring . This five-membered ring is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of α,β-unsaturated N-methoxy-N-methylamides : This compound is utilized in the synthesis of α,β-unsaturated N-methoxy-N-methylamide compounds through a two-step process starting from N-methoxy-N-methylchloroacetamide and thiophenol, highlighting its role in organic synthesis and compound development (Beney, Mariotte, & Boumendjel, 1998).

  • Development of Sulfonamides as Proton Exchange Membranes : This compound has been used in the synthesis of sulfonated side-chain grafting units for copolymerization in poly(arylene ether sulfone) to create proton exchange membranes for fuel cell applications (Kim, Robertson, & Guiver, 2008).

Antitumor and Antimicrobial Applications

  • Antitumor Sulfonamides : Research indicates that certain sulfonamide compounds, including variants of this compound, have been evaluated for antitumor activities using cell-based screens, highlighting their potential as oncolytic agents (Owa et al., 2002).

  • Copper(II) Complexes with Antitumor Activities : The compound has been used to synthesize copper(II) complexes that have been tested for antitumor activities, indicating its potential in the development of new chemotherapeutic agents (Hangan et al., 2016).

  • Synthesis of Azoles as Anticonvulsant Agents : It's involved in the synthesis of heterocyclic compounds with a sulfonamide thiazole moiety, showing promise as anticonvulsant agents (Farag et al., 2012).

Miscellaneous Applications

  • Oxidation Studies : The compound's derivatives have been studied in oxidation reactions, providing insights into the mechanism of microsomal and biomimetic oxidation of sulfides (Baciocchi, Lanzalunga, & Pirozzi, 1997).

  • Electrochromic Devices : Derivatives of this compound have been used in the synthesis of electrochromic polymers, showing potential in high-contrast electrochromic devices (Su, Chang, & Wu, 2017).

properties

IUPAC Name

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S2/c1-21-13-7-6-11(10-12(13)17-8-2-4-14(17)18)16-23(19,20)15-5-3-9-22-15/h3,5-7,9-10,16H,2,4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFXSVINCDVXDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CS2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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